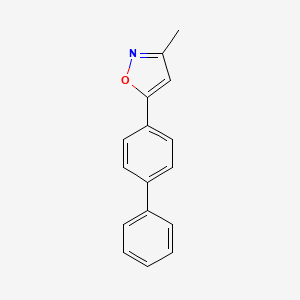![molecular formula C12H8O B13665818 Naphtho[2,3-b]furan](/img/structure/B13665818.png)
Naphtho[2,3-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]furan is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring. This compound and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Visible-Light-Mediated [3+2] Cycloaddition Reaction: This method involves the use of visible light to mediate the cycloaddition reaction, resulting in the formation of this compound-4,9-diones.
Palladium-Catalyzed Reverse Hydrogenolysis: This process couples 2-hydroxy-1,4-naphthoquinones with olefins to produce this compound-4,9-diones and hydrogen.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in the this compound ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and organometallic compounds.
Major Products:
Scientific Research Applications
Naphtho[2,3-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: this compound derivatives have been studied for their biological activities, including antitumor, antiviral, and cytotoxic properties
Medicine: These compounds are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of naphtho[2,3-b]furan and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Naphtho[2,3-b]furan can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Dibenzo[b,d]furan: This compound features two benzene rings fused to a furan ring, resulting in different reactivity and applications.
Uniqueness:
- This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H8O |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
benzo[f][1]benzofuran |
InChI |
InChI=1S/C12H8O/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H |
InChI Key |
DBFGMZALESGYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
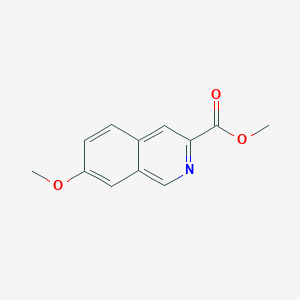
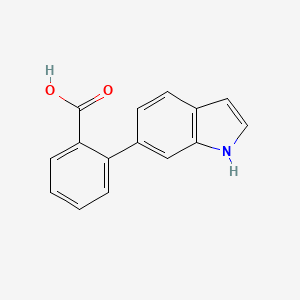
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)
![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
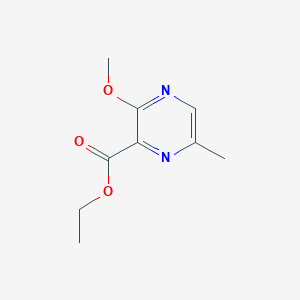
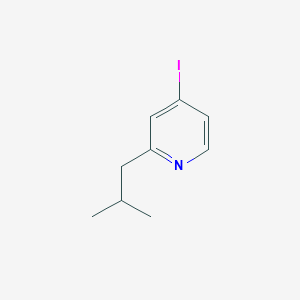
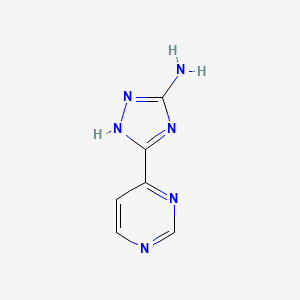
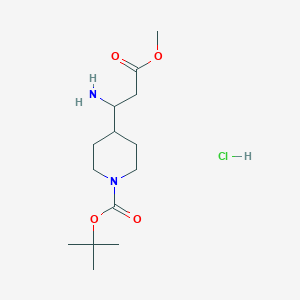
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
